![molecular formula C13H11F3N4O3 B1305198 ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B1305198.png)
ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate is a complex organic compound that features a trifluoromethyl group, a cyano group, and a hydrazono group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate typically involves the following steps:
Formation of the Hydrazono Intermediate: The reaction begins with the condensation of 3-(trifluoromethyl)phenylhydrazine with an appropriate aldehyde or ketone to form the hydrazono intermediate.
Cyanoacetylation: The hydrazono intermediate is then reacted with ethyl cyanoacetate under basic conditions to introduce the cyano group.
Carbamoylation: Finally, the product is treated with ethyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and bioavailability.
作用机制
The mechanism of action of ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the cyano and hydrazono groups interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
相似化合物的比较
Similar Compounds
- Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate
- Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate
- (Z)-ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazono)acetyl)carbamate
Uniqueness
Ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability and bioavailability. This makes it a valuable compound for further research and development in various fields, including pharmaceuticals and materials science.
属性
分子式 |
C13H11F3N4O3 |
|---|---|
分子量 |
328.25 g/mol |
IUPAC 名称 |
ethyl N-[2-cyano-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C13H11F3N4O3/c1-2-23-12(22)18-11(21)10(7-17)20-19-9-5-3-4-8(6-9)13(14,15)16/h3-6,19H,2H2,1H3,(H,18,21,22) |
InChI 键 |
ABFCYVFMVBTIJS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


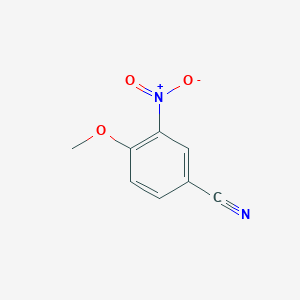

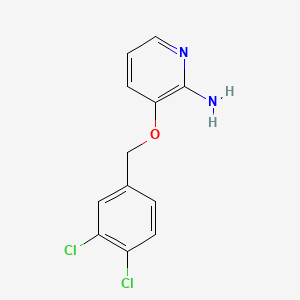
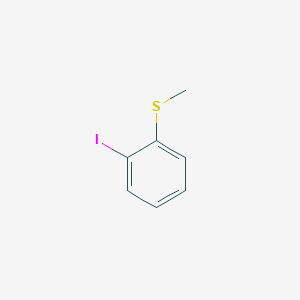

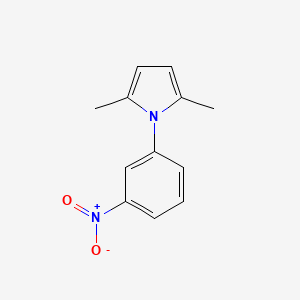


![3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)
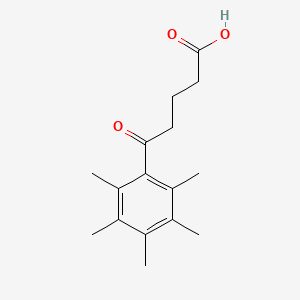
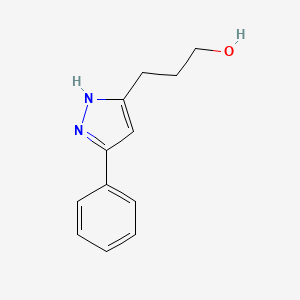

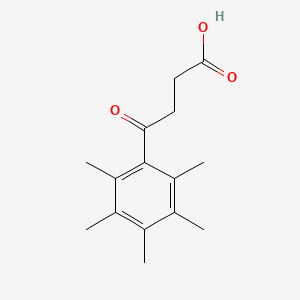
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)
